molecular formula C25H27NO6 B4698099 ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE

ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE

Cat. No.: B4698099
M. Wt: 437.5 g/mol
InChI Key: NLPXEOVWEHRHKC-UHFFFAOYSA-N
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Description

ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, an ethyl ester group, and a carbamoyl group attached to a dimethylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the chromen-2-one intermediate with an isocyanate derivative, such as 3,5-dimethylphenyl isocyanate, under mild conditions.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE can be compared with other similar compounds, such as:

    ETHYL 3-[6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2-OXOCHROMEN-3-YL]PROPANOATE: Similar structure but with a chloro substituent.

    ETHYL 3-[7-(2-ETHOXY-2-OXOETHOXY)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]PROPANOATE: Similar structure but with an ethoxy substituent.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[7-[2-(3,5-dimethylanilino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-5-30-24(28)9-8-21-17(4)20-7-6-19(13-22(20)32-25(21)29)31-14-23(27)26-18-11-15(2)10-16(3)12-18/h6-7,10-13H,5,8-9,14H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPXEOVWEHRHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
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ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE

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